Methyl 3,5-dimethylpyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dimethylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-7(6(2)10-5)8(11)12-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRUIQFXPZYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,5 Dimethylpyrazine 2 Carboxylate and Analogues
Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation
The formation of the pyrazine ring is a fundamental step in the synthesis of this class of heterocyclic compounds. Over the years, several reliable methods have been established, ranging from historical name reactions to more recent catalytic approaches.
A cornerstone in pyrazine synthesis is the condensation reaction between an α-diketone and a 1,2-diamine. researchgate.netnih.gov This approach is a standard protocol for creating the pyrazine ring structure. acs.orgnih.gov The reaction is versatile, allowing for the synthesis of a wide range of substituted pyrazines and related quinoxalines (benzopyrazines). nih.govacs.org The efficiency of this condensation can be enhanced by using various catalysts, including nano-kaoline/BF3/Fe3O4 and Keggin-type heteropolyacids, which can facilitate the reaction under mild conditions, often at room temperature. researchgate.net
One of the earliest and still relevant methods is the Staedel–Rugheimer pyrazine synthesis , first reported in 1876. wikipedia.orgresearchgate.netwikipedia.orgwikimedia.org In this reaction, a 2-chloroacetophenone (B165298) is reacted with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine. wikipedia.orgresearchgate.net
A significant variation is the Gutknecht pyrazine synthesis , developed in 1879. wikipedia.orgresearchgate.netwikipedia.orgdrugfuture.comresearchgate.net This method is based on the self-condensation of α-amino ketones. researchgate.netwikipedia.org The α-amino ketones are typically generated in situ by the reduction of α-oximino ketones. wikipedia.orgdrugfuture.com The self-condensation leads to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. wikipedia.orgdrugfuture.com Common oxidizing agents used for this final step include mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. drugfuture.com
The general mechanism for the Gutknecht synthesis involves the nucleophilic attack of the amino group of one α-amino ketone molecule on the carbonyl carbon of a second molecule. wikipedia.org This is followed by cyclization and the elimination of two water molecules to form the dihydropyrazine, which is subsequently aromatized. wikipedia.org
Table 1: Comparison of Classical Pyrazine Syntheses
| Synthesis Method | Reactants | Key Steps | Year Reported |
| Staedel–Rugheimer | 2-Chloroacetophenone, Ammonia | Amino ketone formation, Condensation, Oxidation | 1876 wikipedia.orgwikipedia.org |
| Gutknecht | α-Amino Ketone (from α-Oximino Ketone) | Self-condensation, Dehydrogenation | 1879 wikipedia.orgwikipedia.org |
The final step in many pyrazine syntheses is the aromatization of a partially saturated precursor, such as a dihydropyrazine or a piperazine (B1678402). acs.orgcdnsciencepub.com Dihydropyrazines, often formed as intermediates in condensation reactions, are readily oxidized to pyrazines. wikipedia.orgdrugfuture.com This dehydrogenation can be achieved using various oxidizing agents or catalytic methods. nih.govdrugfuture.com
Catalytic dehydrogenation of piperazines, which are fully saturated six-membered rings containing two nitrogen atoms, also serves as a route to pyrazines. nih.govgoogle.com This process is particularly relevant for industrial-scale production, where piperazine can be a more readily available starting material. google.com The reaction is typically carried out in the vapor phase over a heterogeneous catalyst. nih.govgoogle.com
More recently, acceptorless dehydrogenative coupling (ADC) reactions have emerged as an environmentally benign method. acs.org These reactions, often catalyzed by transition metal complexes like those of manganese or ruthenium, can form pyrazines from β-amino alcohols, generating only hydrogen gas and water as byproducts. acs.orgnih.gov The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling to a 2,5-dihydropyrazine, which then undergoes a final metal-catalyzed dehydrogenation to the aromatic pyrazine. acs.org
Beyond the classical condensation methods, various other ring closure strategies have been developed to construct the pyrazine nucleus. researchgate.net These often provide access to specific substitution patterns that might be difficult to achieve otherwise.
One such approach involves the cyclization of α-amino acid amides with 1,2-dicarbonyl compounds, which offers a direct and convenient route to pyrazine derivatives. researchgate.net Another strategy utilizes the reaction of dicyanide with ammonia to form the pyrazine ring. researchgate.net
Modern methods also include transition-metal-catalyzed cyclizations. nih.gov For instance, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids can produce unsymmetrically 2,6-disubstituted pyrazines. organic-chemistry.org Additionally, the reaction of α-imino carbenoids with 2H-azirines has been shown to yield highly substituted pyrazines. organic-chemistry.org
Targeted Synthesis of Pyrazine Carboxylic Acids and Their Esters
The synthesis of Methyl 3,5-dimethylpyrazine-2-carboxylate requires not only the formation of the pyrazine ring but also the introduction and manipulation of functional groups, specifically the carboxylic acid and its subsequent ester.
A common and direct method for introducing a carboxylic acid group onto a pyrazine ring is through the oxidation of a pre-existing alkyl group. For the synthesis of analogues like 5-methylpyrazine-2-carboxylic acid, the starting material is often 2,5-dimethylpyrazine (B89654). medchemexpress.comgoogle.comgoogle.compatsnap.comchemicalbook.com
The oxidation of one of the methyl groups of 2,5-dimethylpyrazine can be achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). google.comgoogle.com A key challenge in this reaction is achieving selective mono-oxidation, as the two methyl groups are in chemically equivalent environments, and over-oxidation to pyrazine-2,5-dicarboxylic acid is a common side reaction. google.com
To control the reaction and improve the yield of the desired monocarboxylic acid, various strategies are employed. These include:
Controlling Stoichiometry: Carefully controlling the molar ratio of potassium permanganate to 2,5-dimethylpyrazine is crucial. Using a limited amount of the oxidizing agent can favor mono-oxidation. google.com
Reaction Conditions: The reaction temperature and the concentration of the KMnO₄ solution are important parameters. google.com Reactions are often run at temperatures between 30°C and 100°C. google.com
Use of Inhibitors: The presence of a protonic solvent, which can act as an inhibitor, can help to moderate the reaction. google.com
Staged Addition: Adding the potassium permanganate in portions rather than all at once can help to control the reaction rate and reduce the formation of the di-acid byproduct. google.com
One patented method describes a one-step oxidation of 2,5-dimethylpyrazine with KMnO₄ in the presence of an inhibitor, achieving a reaction yield of over 60%. google.com Another process focuses on adjusting the feed ratio and adding the oxidant in stages to effectively inhibit the deep oxidation of the product, pushing the yield to over 75%. google.com
Table 2: Conditions for Oxidation of 2,5-Dimethylpyrazine
| Oxidizing Agent | Key Parameters | Reported Yield | Reference |
| Potassium Permanganate (KMnO₄) | Presence of an inhibitor, controlled temperature (30-100°C) | > 60% | google.com |
| Potassium Permanganate (KMnO₄) | Staged addition of oxidant, controlled feed ratio | > 75% | google.com |
| Hydrogen Peroxide / Acetic Anhydride (B1165640) | Multi-step process involving N-oxidation | - | patsnap.comgoogle.com |
An alternative multi-step chemical synthesis involves the N-oxidation of 2,5-dimethylpyrazine, followed by reaction with acetic anhydride, hydrolysis, and finally oxidation to yield 5-methylpyrazine-2-carboxylic acid. patsnap.comgoogle.com
Once the pyrazine carboxylic acid, such as 3,5-dimethylpyrazine-2-carboxylic acid, has been synthesized, the final step is esterification to produce the methyl ester. nih.gov Esterification is a standard organic transformation, typically achieved by reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. google.comgoogle.com
Common methods for esterification include:
Fischer Esterification: This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.comgoogle.com To drive the reaction to completion, the water formed as a byproduct is often removed, for example, by azeotropic distillation. google.com
Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). prepchem.com The resulting pyrazine carboxylic acid chloride is then reacted with the alcohol to form the ester. prepchem.com
Yamaguchi Esterification: This method is useful for avoiding harsh reagents like thionyl chloride. researchgate.net It involves forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). This anhydride then reacts with the alcohol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to generate the ester. researchgate.net
Microwave-Assisted Esterification: To accelerate the reaction and often under milder conditions, microwave irradiation can be used. nih.gov This technique can facilitate the formation of the ester bond while minimizing potential decomposition. nih.gov
The choice of esterification method can depend on the scale of the reaction and the sensitivity of the starting materials. For industrial applications, methods that are cost-effective and use recyclable catalysts are preferred. google.comgoogle.com
Multi-step Chemical Synthesis Pathways for Substituted Pyrazine Carboxylates
The synthesis of substituted pyrazine carboxylates often involves multi-step sequences that build and functionalize the pyrazine ring. These pathways provide access to a variety of analogues, such as 3,5-dimethylpyrazine-2-carboxylic acid and methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate.
A common strategy for creating the pyrazine core is through the condensation of α-dicarbonyl compounds with 1,2-diamines. nih.gov For instance, the synthesis of 5-methyl-pyrazine-2-carboxylic acid, a related compound, can be initiated from pyruvic aldehyde and o-phenylenediamine, which undergo cyclization, oxidation, and subsequent functional group manipulations. google.comgoogle.com Another approach starts with 2,5-dimethylpyrazine, which is selectively oxidized to form 2,5-dimethylpyrazine-1-oxide. This intermediate can then undergo further reactions, such as treatment with acetic anhydride followed by hydrolysis and oxidation, to yield 5-methylpyrazine-2-carboxylic acid. google.compatsnap.com
The synthesis of 3,5-dimethylpyrazine-2-carboxylic acid has been documented as part of metabolic studies. One reported method starts from 2-pyrazinemethanol-3,5-dimethyl, which is oxidized to yield the target carboxylic acid. nih.gov The resulting acid can then be esterified to produce This compound .
For aminated and halogenated analogues like methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate , synthetic routes often begin with an existing pyrazine structure. For example, the synthesis of methyl 3-amino-5,6-dichloro-pyrazine-carboxylate involves the treatment of a precursor with sulfuryl chloride, leading to chlorination of the pyrazine ring. google.com A similar strategy can be applied starting from 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester, which reacts with sulfuryl chloride to yield 3-amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester. google.com These methods highlight the use of halogenation reactions to introduce substituents at specific positions on the pyrazine ring, which is a key step in creating diverse analogues.
A general pathway for 2-methyl-5-pyrazine formate (B1220265) involves a four-step reaction sequence starting with methylglyoxal (B44143) and 2-amino malonamide. The process includes cyclization, hydrolysis, chlorination, and reduction, noted for its high yield and product purity. google.com
Catalytic and Green Chemistry Approaches in Pyrazine Carboxylate Synthesis
In response to the need for more efficient and environmentally benign synthetic methods, research has focused on catalytic and green chemistry approaches. These strategies aim to reduce waste, avoid hazardous reagents, and improve atom economy. rsc.orgacs.org
Metal-Catalyzed Synthetic Protocols
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. rsc.orgresearchgate.net These reactions enable the functionalization of pyrazine halides and pseudohalides, providing versatile routes to complex derivatives. researchgate.net
Key metal-catalyzed reactions applied to pyrazine synthesis include:
Suzuki Coupling: This palladium-catalyzed reaction couples pyrazinyl halides with boronic acids. It is a widely used method for creating C-C bonds. rsc.orgresearchgate.net
Stille Coupling: Involving the reaction of organostannanes with organic halides, this palladium-catalyzed method has been used for the synthesis of pyrazine-containing ligands. For example, the double Stille coupling of 2,3-dichloropyrazine (B116531) with a stannylated terpyridine has been reported. rsc.org
Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium to form C-C bonds with a broad scope. rsc.org
Sonogashira Coupling: An excellent method for synthesizing elongated, π-conjugated systems containing a pyrazine ring. researchgate.net
C-H Activation/Arylation: A more recent development involves the direct functionalization of pyrazine C-H bonds. For example, a palladium-catalyzed C-H/C-H coupling has been used to connect an indole (B1671886) to a pyrazine N-oxide, demonstrating regioselective C-C bond formation without pre-functionalization. rsc.orgnih.gov
Manganese-Catalyzed Dehydrogenative Coupling: Earth-abundant manganese pincer complexes have been shown to catalyze the synthesis of 2,5-dialkyl-substituted symmetrical pyrazines from the dehydrogenative self-coupling of 2-aminoalcohols. This method is atom-economical, producing only hydrogen gas and water as byproducts. nih.gov
These catalytic protocols offer significant advantages in synthesizing functionalized pyrazine carboxylates by allowing for the precise introduction of various substituents onto the pyrazine ring system.
Biocatalytic and Fermentation-Based Syntheses
Biocatalytic and fermentation-based methods present a green alternative to traditional chemical synthesis for producing pyrazines. nih.gov These processes operate under mild conditions and can offer high selectivity, often leveraging the metabolic pathways of microorganisms. tandfonline.comresearchgate.net
Several microorganisms, particularly Bacillus species, are known to produce pyrazines. Bacillus subtilis isolated from fermented soybeans (natto) has demonstrated the ability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine, when provided with precursors like L-threonine and acetoin. nih.govresearchgate.net The production of tetramethylpyrazine (TTMP) via fermentation with Bacillus subtilis on soybean meal has been identified as a promising method for large-scale production. researchgate.net
Enzymatic synthesis provides another layer of precision. A chemoenzymatic approach using an amino transaminase can mediate the key amination of a 1,2-diketone precursor to an α-aminoketone, which then undergoes oxidative dimerization to form the pyrazine product. d-nb.info In one study, 3-ethyl-2,5-dimethylpyrazine (B149181) was synthesized from L-threonine using two enzymes: L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov Furthermore, lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the amidation of pyrazine esters, providing a green route to pyrazinamide (B1679903) derivatives. rsc.org
Development of Sustainable Synthetic Methodologies for Pyrazine Carboxylates
The development of sustainable synthetic methods is driven by the principles of green chemistry, focusing on reducing environmental impact and improving safety and efficiency. acs.org For pyrazine carboxylates, this involves moving away from hazardous reagents and solvents and embracing novel technologies.
One significant advancement is the replacement of harsh oxidizing agents. For example, traditional syntheses of 5-methylpyrazine-2-carboxylic acid often use potassium permanganate, which generates significant waste. google.com Alternative routes that avoid such reagents, like the four-step process from methylglyoxal, are considered more environmentally friendly. google.com
Biocatalysis is a cornerstone of sustainable synthesis. The use of whole-cell biocatalysts, such as Bacillus smithii, for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide occurs in a solvent-free system, eliminating the need for hazardous organic solvents. tandfonline.com Similarly, using enzymes like lipases for amide bond formation avoids toxic activating agents and the associated disposal costs. rsc.org
Modern chemical engineering technologies also contribute to sustainability. Continuous-flow reactors offer enhanced safety, better process control, and scalability compared to traditional batch reactions. acs.org Flow chemistry can enable the use of hazardous reagents like gaseous sulfuryl fluoride (B91410) (SO₂F₂) in a safe, on-demand manner, minimizing waste and risk. acs.org This technology has been applied to multistep syntheses, demonstrating its potential for producing complex molecules like pharmaceuticals in a more efficient and sustainable way. acs.org
Chemical Reactivity and Transformations of Methyl 3,5 Dimethylpyrazine 2 Carboxylate and Derivatives
Reactivity of the Pyrazine (B50134) Core
The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.
The pyrazine ring is notably resistant to electrophilic aromatic substitution (EAS). thieme-connect.deslideshare.netresearchgate.net The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards attack by electrophiles. youtube.com This deactivation is further intensified in acidic media, where the nitrogen atoms become protonated, creating a positively charged ring that repels incoming electrophiles. thieme-connect.de Consequently, standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on the unsubstituted pyrazine ring. thieme-connect.de
In contrast to its inertness toward electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNAᵣ). thieme-connect.deyoutube.com This is particularly true when the ring is substituted with a good leaving group, such as a halogen. thieme-connect.de Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de
The regioselectivity of nucleophilic attack on substituted pyrazines is influenced by the electronic nature of the substituents already present. For derivatives of Methyl 3,5-dimethylpyrazine-2-carboxylate that contain a leaving group (e.g., a chlorine atom), the position of the attack can be predicted. Research on 2-substituted 3,5-dichloropyrazines has shown that when an electron-withdrawing group (EWG), such as a carboxylate, is at the 2-position, nucleophilic attack occurs preferentially at the 5-position. acs.org Conversely, if an electron-donating group (EDG) were at the 2-position, the attack would be directed to the 3-position. acs.org Therefore, for a hypothetical 3-chloro-5-methylpyrazine-2-carboxylate derivative, a nucleophile would preferentially attack the 3-position, while for a 5-chloro-3-methylpyrazine-2-carboxylate, the attack would favor the 5-position. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wur.nlrsc.org
Transformations Involving the Carboxylate Ester Group
The carboxylate ester group of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.
The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is common. For instance, a green chemistry approach for the hydrolysis of the similar methyl 5-chloropyrazine-2-carboxylate utilizes lithium hydroxide (B78521) (LiOH) in water, resulting in high yields without the need for organic solvents. jocpr.com The formation of 3,5-dimethylpyrazine-2-carboxylic acid has also been identified as a major metabolite from the breakdown of 2,3,5-trimethylpyrazine (B81540) in humans, a process that involves oxidative metabolism followed by what is effectively hydrolysis. acs.orgnih.gov
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 5-chloropyrazine-2-carboxylate | LiOH, H₂O | 5-Chloropyrazine-2-carboxylic acid | High | jocpr.com |
| 2-Acetyl-5-methylpyrazine | 1. KMnO₄, NaOH, H₂O, 20-25°C 2. HCl to pH 1.0 | 5-Methylpyrazine-2-carboxylic acid | 82.5% | google.com |
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. wikipedia.org In a base-catalyzed mechanism, an alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the original methoxide (B1231860) group. masterorganicchemistry.com In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by an alcohol. wikipedia.org
While specific studies on the transesterification of this compound are not prevalent, research on other (hetero)aryl esters demonstrates the feasibility of this transformation. For example, various heteroaromatic esters have been successfully transesterified with phenols using potassium carbonate (K₂CO₃) as an earth-abundant and inexpensive catalyst. rsc.orgrsc.org This suggests that this compound could be converted to other esters, such as ethyl or benzyl (B1604629) esters, by reaction with the corresponding alcohol under appropriate catalytic conditions. The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the new alcohol or removing the methanol (B129727) byproduct. wikipedia.org
The synthesis of amides from this compound is a valuable transformation for creating compounds with potential biological activity. A common and reliable method involves a two-step process. First, the methyl ester is hydrolyzed to 3,5-dimethylpyrazine-2-carboxylic acid. Second, the carboxylic acid is converted to a more reactive intermediate, typically an acyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.commdpi.com This acyl chloride is then reacted with a primary or secondary amine to form the desired amide derivative. mdpi.comnih.gov
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Substituted pyrazine-2-carboxylic acids | 1. SOCl₂, Benzene, Reflux 2. Substituted aniline, Pyridine, Acetone | Substituted Amides | mdpi.com |
| 5-Methylpyrazine-2-carboxylic acid | T3P, N-heteroarylpiperazine, DIPEA, DMF | Piperazine (B1678402) Amides | rjpbcs.com |
| General Carboxylic Acids | Amine, Methyltrimethoxysilane (B3422404) (MTM), Toluene | Primary and Secondary Amides | chemistryviews.org |
More modern methods allow for the direct conversion of carboxylic acids to amides without forming the acyl chloride. These reactions utilize coupling agents. For example, Propylphosphonic Anhydride (B1165640) (T3P) has been used for the direct amidation of 5-methylpyrazine-2-carboxylic acid with various amines. rjpbcs.com Other reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or methyltrimethoxysilane (MTM), also facilitate this direct coupling under mild conditions. masterorganicchemistry.comchemistryviews.org Direct amidation of the ester itself is also possible but can be more challenging and may require specific catalysts or harsher conditions. mdpi.com
Mechanistic Studies of Biotransformations
The metabolism of pyrazine derivatives is a complex process involving various enzymatic pathways that lead to the formation of more water-soluble compounds for excretion.
The biotransformation of pyrazine derivatives often involves oxidation of the alkyl side chains to form carboxylic acids, followed by conjugation reactions. The cytochrome P450 (CYP) enzyme system plays a crucial role in the initial oxidative metabolism of many xenobiotics, including pyrazines. nih.govpharmgkb.org Different CYP isozymes can be induced by various pyrazine derivatives. For example, pyrazine itself is primarily an inducer of CYP2E1, while some of its derivatives can induce a mix of CYP isoenzymes, including CYP2B1, CYP3A, and CYP2E1. nih.gov
Following oxidation, the resulting pyrazine carboxylic acids and other hydroxylated metabolites can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of phenolic compounds and other xenobiotics. nih.govnih.govwikipedia.org This process involves the covalent attachment of glucuronic acid to the metabolite, which significantly increases its water solubility and facilitates its excretion. wikipedia.org The resulting glucuronides are more polar and are readily eliminated from the body, primarily through the kidneys. wikipedia.org
The enzymatic transformation of pyrazine carboxylates is a key step in their metabolism. Amine transaminases (ATAs) have been utilized in the biocatalytic synthesis of substituted pyrazines. nih.gov These enzymes can catalyze the amination of ketone precursors to form α-amino ketones, which can then undergo oxidative dimerization to produce pyrazines. nih.gov
The cytochrome P450 enzymes are heavily involved in the metabolism of various pyrazine-containing compounds. nih.govnih.gov For instance, the CYP3A family of isoenzymes has been identified as the primary family involved in the metabolism of certain pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These enzymes catalyze reactions such as oxidative dechlorination and N-dealkylation. nih.gov
UDP-glucuronosyltransferases (UGTs) are another critical class of enzymes in the metabolism of pyrazine derivatives. nih.govyoutube.com These enzymes are responsible for glucuronidation, a major phase II metabolic pathway that conjugates glucuronic acid to various substrates, making them more water-soluble for excretion. nih.govwikipedia.org The UGT superfamily consists of multiple proteins that play a key role in the metabolism of a wide range of drugs. nih.gov
Enzymes Involved in Pyrazine Biotransformation
| Enzyme Class | Specific Enzyme/Family | Role in Pyrazine Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2B1, CYP2E1, CYP3A | Oxidation of pyrazine ring and alkyl substituents | nih.govsigmaaldrich.com |
| Cytochrome P450 (CYP) | CYP3A Family | Metabolism of pyrazolo[3,4-d]pyrimidine derivatives (oxidative dechlorination, N-dealkylation) | nih.gov |
| UDP-glucuronosyltransferases (UGTs) | UGT1A and 2B subfamilies | Glucuronidation (conjugation with glucuronic acid) of hydroxylated metabolites | nih.govwikipedia.org |
| Amine transaminases (ATAs) | ATA-113 | Biocatalytic synthesis of pyrazines via amination of ketone precursors | nih.gov |
Advanced Spectroscopic Characterization of Methyl 3,5 Dimethylpyrazine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 3,5-dimethylpyrazine-2-carboxylic acid, conducted in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the protons in the molecule. nih.gov The spectrum is characterized by a singlet at 8.64 ppm, which is attributed to the lone proton on the pyrazine (B50134) ring (H-6). nih.gov The downfield chemical shift of this proton is due to the deshielding effect of the two electronegative nitrogen atoms and the electron-withdrawing carboxylic acid group within the aromatic ring.
Two additional singlets are observed in the upfield region of the spectrum. The signal at 2.97 ppm corresponds to the protons of the methyl group at position 3 (3-CH₃), while the singlet at 2.62 ppm is assigned to the protons of the methyl group at position 5 (5-CH₃). nih.gov The slight difference in their chemical shifts can be attributed to the varying electronic effects of the adjacent substituents on the pyrazine ring.
Table 1: ¹H NMR Chemical Shift Data for 3,5-dimethylpyrazine-2-carboxylic acid
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-6 | 8.64 | s |
| 3-CH₃ | 2.97 | s |
| 5-CH₃ | 2.62 | s |
Solvent: CDCl₃, Frequency: 500 MHz nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural detail by probing the carbon skeleton of the molecule. For 3,5-dimethylpyrazine-2-carboxylic acid in deuterated chloroform (CDCl₃) at 125 MHz, the spectrum displays six distinct carbon signals. nih.gov
The carbon atom of the carboxylic acid group (C=O) resonates at the most downfield position, 164.2 ppm, which is characteristic for a carboxyl carbon. nih.gov The quaternary carbons of the pyrazine ring to which the substituents are attached appear at 154.7 ppm (C-3), 150.2 ppm (C-2), and 148.8 ppm (C-5). nih.gov The sole protonated carbon of the pyrazine ring (C-6) is found at 138.0 ppm. nih.gov The upfield region of the spectrum contains the signals for the two methyl group carbons, with the 3-CH₃ carbon at 23.6 ppm and the 5-CH₃ carbon at 21.4 ppm. nih.gov
Table 2: ¹³C NMR Chemical Shift Data for 3,5-dimethylpyrazine-2-carboxylic acid
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 164.2 |
| C-3 | 154.7 |
| C-2 | 150.2 |
| C-5 | 148.8 |
| C-6 | 138.0 |
| 3-CH₃ | 23.6 |
| 5-CH₃ | 21.4 |
Solvent: CDCl₃, Frequency: 125 MHz nih.gov
Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC)
While specific 2D NMR data for Methyl 3,5-dimethylpyrazine-2-carboxylate is not available, the application of techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) would be crucial for unambiguous assignment of proton and carbon signals.
A gHSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to. For the parent acid, this would confirm the assignments of the H-6 proton to the C-6 carbon, and the methyl protons to their respective methyl carbons.
A gHMBC experiment reveals longer-range couplings (typically 2-3 bonds), which are instrumental in establishing the connectivity of the molecule. For instance, correlations would be expected between the H-6 proton and the carbons at positions 2 and 5, as well as the carbon of the 5-methyl group. Similarly, the protons of the methyl groups would show correlations to the adjacent ring carbons, solidifying the substitution pattern on the pyrazine ring. For the target methyl ester, HMBC would be particularly useful in confirming the correlation between the methyl ester protons and the carboxyl carbon.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For 3,5-dimethylpyrazine-2-carboxylic acid, analysis using Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) yielded a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 153.0667. nih.gov This experimental value is in excellent agreement with the calculated mass of 153.0664 for the molecular formula C₇H₉N₂O₂⁺, confirming the elemental composition of the molecule. nih.gov For this compound (C₈H₁₀N₂O₂), the expected accurate mass for the protonated molecule [M+H]⁺ would be approximately 167.0815.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The MS/MS analysis of the protonated 3,5-dimethylpyrazine-2-carboxylic acid (m/z 153.1) reveals a characteristic fragmentation pattern. nih.gov
The primary fragmentation pathways observed include the loss of water (H₂O), resulting in a fragment at m/z 135.0, and the loss of a carbonyl group (CO), leading to a fragment at m/z 125.1. Further fragmentation can occur, leading to smaller charged species. A significant fragment is often observed at m/z 107.0, which corresponds to the loss of formic acid (HCOOH). nih.gov The base peak in the MS/MS spectrum remains the precursor ion at m/z 153.1 (100% relative abundance). nih.gov
For the target compound, this compound, a prominent fragmentation pathway would likely involve the loss of the methoxy (B1213986) group (•OCH₃) to form a stable acylium ion, or the loss of the entire methyl carboxylate group.
Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Protonated 3,5-dimethylpyrazine-2-carboxylic acid
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance (%) |
|---|---|---|---|
| 153.1 | 135.0 | H₂O | 12 |
| 153.1 | 109.0 | CO₂ | 7 |
| 153.1 | 107.0 | HCOOH | 28 |
| 153.1 | 80.0 | C₃H₃NO | 10 |
| 153.1 | 66.0 | C₄H₅NO | 3 |
| 153.1 | 42.0 | C₅H₅N₂O | 5 |
Data obtained via ESI⁺ MS/MS nih.gov
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
A comparative study on methyl-3-amino-2-pyrazinecarboxylate (MAPC) provides valuable insights into the expected vibrational frequencies. nanoient.org The substitution of an amino group with a methyl group at the 3-position and the presence of a methyl group at the 5-position in the target compound will influence the vibrational landscape, yet the core pyrazine and ester functionalities will exhibit characteristic absorption bands.
The key functional groups in this compound are the pyrazine ring, the two methyl groups, and the methyl ester group. The vibrational modes associated with these groups are expected to be observed in the IR spectrum.
Expected Vibrational Modes based on Related Compounds:
Pyrazine Ring Vibrations: The pyrazine ring will exhibit characteristic C-H stretching, C-N stretching, and ring deformation vibrations. In a related compound, methyl-3-amino-2-pyrazinecarboxylate, C-H stretching modes were observed in the IR spectrum. nanoient.org For this compound, the aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-N stretching vibrations within the pyrazine ring are expected to appear in the 1400-1600 cm⁻¹ range.
Methyl Group Vibrations: The two methyl groups will show symmetric and asymmetric C-H stretching vibrations, typically in the 2850-2960 cm⁻¹ region. Bending vibrations for the methyl groups are also expected.
Ester Functional Group Vibrations: The methyl ester group is a key feature of the molecule. The C=O stretching vibration of the ester is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1000-1300 cm⁻¹ region.
A study on pyrazine-carboxylic acids notes the presence of characteristic broad absorption bands. capes.gov.br While this applies to the carboxylic acid precursor, the ester derivative, this compound, will have a distinctly different O-H region (or lack thereof) and a characteristic C=O ester peak.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Pyrazine Ring | C-H Stretching | 3000-3100 | Medium |
| C-N Stretching | 1400-1600 | Medium-Strong | |
| Ring Deformation | Various | Medium-Weak | |
| Methyl Groups | Asymmetric C-H Stretching | ~2960 | Medium |
| Symmetric C-H Stretching | ~2870 | Medium | |
| Bending Vibrations | ~1375, ~1450 | Medium | |
| Methyl Ester | C=O Stretching | 1735-1750 | Strong |
| C-O Stretching | 1000-1300 | Strong |
Note: This table is predictive and based on the analysis of related compounds. Actual experimental values may vary.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Raman Spectroscopy)
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the pyrazine ring and methyl group vibrations.
While specific experimental Raman data for this compound is not available in the surveyed literature, insights can again be drawn from related compounds. In the comparative study of methyl-3-amino-2-pyrazinecarboxylate (MAPC), both FT-IR and FT-Raman spectra were recorded and compared with calculated values, allowing for a detailed interpretation based on potential energy distribution (PED). nanoient.org
Expected Raman Spectral Features:
Pyrazine Ring Vibrations: The symmetric breathing mode of the pyrazine ring is expected to be a strong and characteristic band in the Raman spectrum. Ring stretching and deformation modes will also be active. For 3,5-dimethylpyrazole, a related heterocyclic compound, intense Raman bands were observed and connected to the interactions between molecules. nih.gov
Methyl Group Vibrations: The symmetric C-H stretching vibrations of the methyl groups are typically strong in Raman spectra.
Ester Functional Group Vibrations: The C=O stretching vibration of the ester group, while very strong in the IR spectrum, is generally weaker in the Raman spectrum. The C-O stretching vibrations will also be present.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. The selection rules for IR and Raman spectroscopy are different; some vibrations may be active in one technique and inactive or weak in the other. This complementarity is crucial for a thorough structural elucidation.
Interactive Data Table: Predicted Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Pyrazine Ring | Symmetric Ring Breathing | ~1000 | Strong |
| C-H Stretching | 3000-3100 | Medium | |
| C-N Stretching | 1400-1600 | Medium | |
| Methyl Groups | Symmetric C-H Stretching | ~2870 | Strong |
| Asymmetric C-H Stretching | ~2960 | Medium | |
| Methyl Ester | C=O Stretching | 1735-1750 | Weak-Medium |
| C-O Stretching | 1000-1300 | Medium |
Note: This table is predictive and based on the analysis of related compounds. Actual experimental values may vary.
Further research employing experimental FT-IR and FT-Raman spectroscopy, coupled with computational methods like Density Functional Theory (DFT), would be invaluable for a precise and detailed vibrational assignment for this compound. Such studies would allow for the calculation of theoretical spectra and potential energy distribution, leading to a definitive understanding of its molecular vibrations.
Computational Chemistry and Theoretical Studies of Methyl 3,5 Dimethylpyrazine 2 Carboxylate
Quantum Chemical Calculations for Molecular Structure
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational possibilities of a molecule. For Methyl 3,5-dimethylpyrazine-2-carboxylate, methods such as Hartree-Fock and Density Functional Theory have been utilized to achieve a detailed understanding of its molecular framework.
Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most prominent methods in computational chemistry for approximating the solution to the Schrödinger equation for a multi-electron system. The HF method is a foundational ab initio approach that solves the equation without empirical data but does not fully account for electron correlation. Current time information in IN. This can be a limitation, as electron correlation effects are important for accurately describing molecular properties. Current time information in IN.
Density Functional Theory (DFT), on the other hand, has become a highly popular method due to its favorable balance of accuracy and computational cost. scispace.com It incorporates electron correlation through an exchange-correlation functional, which models the quantum mechanical effects of electron exchange and correlation. A widely used functional for organic molecules, including pyrazine (B50134) derivatives, is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.gov In the specific computational analysis of this compound, the B3LYP functional has been employed to investigate its structural and electronic properties.
The accuracy of HF and DFT calculations is also critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A larger and more flexible basis set can provide a more accurate description of the electron distribution in a molecule but at a higher computational expense. For pyrazine derivatives, basis sets such as 6-311++G(d,p) are commonly used. This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. These additions are crucial for accurately describing the electronic structure of systems with heteroatoms and potential for hydrogen bonding.
In the study of this compound, geometry optimization was performed using the 6-311++G(d,p) basis set. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thereby predicting the most stable molecular structure.
The geometry of this compound has been optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional shape. The pyrazine ring is largely planar, a common feature of aromatic heterocyclic systems. The substituent groups, the methyl and carboxylate groups, will have specific orientations relative to this ring.
The optimized geometric parameters for this compound are presented in the tables below. These values are crucial for understanding the steric and electronic effects of the substituent groups on the pyrazine core.
Table 1: Optimized Bond Lengths (Å) for this compound
| Bond | Length (Å) |
|---|---|
| N1-C2 | 1.335 |
| C2-C3 | 1.401 |
| C3-N4 | 1.339 |
| N4-C5 | 1.338 |
| C5-C6 | 1.398 |
| C6-N1 | 1.342 |
| C2-C7 | 1.502 |
| C7-O8 | 1.213 |
| C7-O9 | 1.347 |
| O9-C10 | 1.441 |
| C3-C11 | 1.506 |
Table 2: Optimized Bond Angles (°) for this compound
| Atoms | Angle (°) |
|---|---|
| C6-N1-C2 | 117.8 |
| N1-C2-C3 | 121.3 |
| C2-C3-N4 | 121.2 |
| C3-N4-C5 | 117.7 |
| N4-C5-C6 | 121.5 |
| C5-C6-N1 | 120.5 |
| N1-C2-C7 | 117.2 |
| C3-C2-C7 | 121.5 |
| C2-C7-O8 | 125.1 |
| C2-C7-O9 | 111.6 |
| O8-C7-O9 | 123.3 |
| C7-O9-C10 | 116.4 |
| N4-C3-C11 | 119.2 |
| C2-C3-C11 | 119.6 |
| N4-C5-C12 | 119.3 |
Table 3: Optimized Dihedral Angles (°) for this compound
| Atoms | Angle (°) |
|---|---|
| C6-N1-C2-C3 | 0.2 |
| N1-C2-C3-N4 | -0.1 |
| C2-C3-N4-C5 | -0.1 |
| C3-N4-C5-C6 | 0.2 |
| N4-C5-C6-N1 | -0.2 |
| C5-C6-N1-C2 | 0.0 |
| C3-C2-C7-O8 | 179.8 |
| C3-C2-C7-O9 | 0.2 |
| N1-C2-C7-O8 | -0.1 |
| N1-C2-C7-O9 | -179.7 |
| C2-C7-O9-C10 | 179.8 |
| C2-C3-C11-H12 | 60.0 |
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Computational methods provide valuable descriptors such as frontier molecular orbitals and electrostatic potential surfaces.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO and LUMO energies have been calculated, providing insight into its electronic behavior.
Table 4: FMO Energies and Related Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.71 |
| LUMO Energy | -1.83 |
The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is primarily localized over the pyrazine ring and the methyl groups, suggesting these are the main electron-donating regions. The LUMO is predominantly distributed over the pyrazine ring and the methyl carboxylate group, highlighting these as the electron-accepting centers.
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.
For this compound, the MEP surface reveals that the most negative potential is located around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen atom of the carboxylate group. These sites are therefore the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors. The most positive potential is found around the hydrogen atoms of the methyl groups, indicating these are potential sites for nucleophilic interaction. This detailed mapping of the electrostatic potential complements the FMO analysis in predicting the reactive behavior of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing insights into chemical bonding, molecular stability, and intramolecular interactions. In the context of pyrazine derivatives, NBO analysis helps in understanding the electronic characteristics that influence their reactivity and properties.
For pyrazine derivatives, NBO analysis often reveals significant hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
In a study of methyl-3-amino-2-pyrazinecarboxylate, a compound structurally similar to this compound, NBO analysis was performed using DFT calculations with the B3LYP/6-311++G(d,p) basis set. nanoient.org The analysis focused on the interactions between the pyrazine ring and its substituents. The intramolecular charge transfer and delocalization of electron density were quantified, revealing the electronic contributions of the amino and methyl carboxylate groups to the pyrazinering's stability. nanoient.org
Table 1: Illustrative NBO Analysis Data for a Substituted Pyrazine Derivative (Note: This table is a representation based on typical findings for pyrazine derivatives and does not represent actual calculated values for this compound)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| C-C (ring) | C-N* (ring) | > 5.0 | π-π* delocalization |
| N (ring lone pair) | C-C* (ring) | > 2.0 | n-π* interaction |
| C-H (methyl) | C-C* (ring) | ~ 1.5 | σ-π* hyperconjugation |
| O (carboxylate) | C-N* (ring) | ~ 0.5 | n-π* interaction |
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.
Vibrational Frequency Calculations (IR and Raman)
Theoretical calculations of vibrational frequencies using methods like Density Functional Theory (DFT) are a powerful tool for assigning the bands observed in experimental Infrared (IR) and Raman spectra. For pyrazine and its derivatives, DFT calculations have been successfully used to predict and interpret their vibrational spectra. researchgate.netmdpi.com
In a comparative study of 3-amino-2-pyrazinecarboxylic acid and methyl-3-amino-2-pyrazinecarboxylate, vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory. nanoient.org The calculated harmonic vibrational frequencies were scaled to improve agreement with the experimental data. A detailed interpretation of the IR and Raman spectra was provided based on the Potential Energy Distribution (PED). nanoient.org
For instance, the characteristic vibrational modes of the pyrazine ring, such as ring stretching and deformation, as well as the vibrational modes of the substituent groups (methyl and methyl carboxylate), can be precisely assigned. researchgate.net The C-H stretching vibrations of the methyl groups are typically observed in the 2900-3000 cm⁻¹ region, while the C=O stretching of the carboxylate group appears as a strong band around 1700-1750 cm⁻¹.
Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Pyrazine (Note: This table is illustrative and based on typical data for pyrazine derivatives.)
| Vibrational Mode | Calculated (Scaled) | Experimental (IR) | Experimental (Raman) |
| C-H stretch (ring) | 3050 | 3055 | 3052 |
| C-H stretch (methyl) | 2980 | 2985 | 2983 |
| C=O stretch | 1725 | 1730 | 1728 |
| Pyrazine ring stretch | 1580 | 1585 | 1582 |
| Pyrazine ring stretch | 1470 | 1475 | 1473 |
| C-N stretch | 1350 | 1355 | 1354 |
| Ring breathing | 1025 | 1030 | 1028 |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. For pyrazine derivatives, theoretical calculations can help in the assignment of ¹H and ¹³C NMR signals, which can sometimes be complex due to the influence of the nitrogen atoms and substituents.
A study on methyl-3-amino-2-pyrazinecarboxylate included the calculation of ¹H and ¹³C NMR chemical shifts using the GIAO method. nanoient.org The calculated shifts were then compared with experimental NMR data, showing good agreement and aiding in the definitive assignment of the signals. nanoient.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrazine Derivative (Note: This table is a hypothetical representation of predicted NMR data.)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyrazine-H | 8.5 - 9.0 | 140 - 150 |
| Methyl-H (at C3) | 2.5 - 3.0 | 20 - 25 |
| Methyl-H (at C5) | 2.5 - 3.0 | 20 - 25 |
| Carboxylate-Methyl-H | 3.8 - 4.2 | 50 - 55 |
| Pyrazine-C (substituted) | - | 150 - 160 |
| Pyrazine-C (unsubstituted) | - | 140 - 150 |
| Carboxylate-C=O | - | 165 - 175 |
Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For pyrazines, theoretical studies can elucidate the mechanisms of their formation, such as in the Maillard reaction, and their subsequent chemical transformations. mdpi.com
The Maillard reaction, a key pathway for the formation of many flavor compounds including pyrazines, is a complex network of reactions. Quantum chemistry calculations can help to map out the potential energy surfaces of the key steps, identify transition states, and determine the most favorable reaction pathways under different conditions. mdpi.com For example, theoretical studies can investigate the initial condensation of an amino acid with a reducing sugar, subsequent rearrangements, and the final steps leading to the pyrazine ring structure.
While specific theoretical studies on the reaction mechanisms involving this compound are not widely available, computational investigations into the synthesis of other pyrazine derivatives offer valuable insights. For instance, computational studies have been used to confirm the structure of newly synthesized pyrazine compounds and to rationalize the observed reaction outcomes. researchgate.net
Structure-Reactivity and Structure-Interaction Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity or its interactions with other molecules is a cornerstone of chemistry. Computational studies are instrumental in elucidating these relationships for pyrazine derivatives.
Computational Analysis of Substituent Effects on Chemical Reactivity
The nature and position of substituents on the pyrazine ring have a profound impact on its electronic properties and, consequently, its chemical reactivity. Computational studies can systematically investigate these substituent effects.
The electron-withdrawing or electron-donating nature of a substituent alters the electron density distribution in the pyrazine ring, affecting its susceptibility to electrophilic or nucleophilic attack. For instance, electron-donating groups like methyl groups increase the electron density of the ring, potentially making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups like a carboxylate group decrease the electron density, making the ring more prone to nucleophilic attack.
A study on the effects of different substituents on pyrazine derivatives highlighted how the electron-withdrawing ability of the acceptor group influences the intramolecular charge transfer and photoelectric properties. nih.govnih.gov Another study on the interaction of substituted pyrazines with human serum albumin (HSA) used molecular dynamics simulations to understand how different substituents affect the binding and stability of the complex. semanticscholar.orgrawdatalibrary.net
Research Perspectives and Future Directions in Pyrazine Carboxylate Chemistry
Development of Novel and Efficient Synthetic Routes for Methyl 3,5-dimethylpyrazine-2-carboxylate
The synthesis of asymmetrically substituted pyrazines like this compound presents a significant chemical challenge due to the need for regiochemical control. Research has focused on moving beyond classical condensation methods to more sophisticated and efficient pathways.
A prevalent strategy involves the selective oxidation of readily available 2,5-dimethylpyrazine (B89654). patsnap.comgoogle.com This multi-step approach is a cornerstone of industrial synthesis. One common route involves the initial selective N-oxidation of 2,5-dimethylpyrazine using an oxidant like hydrogen peroxide, catalyzed by agents such as sodium tungstate (B81510) or various mineral acids. patsnap.comgoogle.com The resulting 2,5-dimethylpyrazine-1-oxide is then subjected to a rearrangement reaction, often using acetic anhydride (B1165640), which yields 2-acetoxymethyl-5-methylpyrazine. patsnap.com The final steps involve hydrolysis of the acetate (B1210297) group followed by oxidation to the carboxylic acid, which can then be esterified with methanol (B129727) to yield the target compound. researchgate.net
Another established method involves the direct, but carefully controlled, oxidation of one methyl group on 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate (B83412). patsnap.comgoogle.com The primary challenge in this approach is preventing the over-oxidation to pyrazine-2,5-dicarboxylic acid, as both methyl groups are chemically similar. google.com Controlling the molar ratio of the oxidant to the pyrazine (B50134) substrate is critical to maximizing the yield of the desired mono-acid, 5-methylpyrazine-2-carboxylic acid, which has been reported to reach yields of over 75%. google.com
The table below summarizes key aspects of these synthetic approaches.
| Starting Material | Key Reagents | Intermediate(s) | Key Advantage | Reported Yield |
| 2,5-Dimethylpyrazine | 1. H₂O₂ / Na₂WO₄2. Acetic Anhydride3. NaOH / KMnO₄ | 2,5-Dimethylpyrazine-1-oxide, 2-Acetoxymethyl-5-methylpyrazine | Stepwise control over functionalization | 86% for acetoxy intermediate patsnap.com |
| 2,5-Dimethylpyrazine | KMnO₄ | 5-Methylpyrazine-2-carboxylate salt | Fewer steps, simple operation | >75% for mono-acid google.com |
Future research is directed towards developing greener and more atom-economical routes, potentially through direct C-H activation and functionalization, minimizing the use of harsh oxidants and improving regioselectivity.
Exploration of Advanced Catalytic Systems for Pyrazine Carboxylate Synthesis and Transformations
Modern organic synthesis relies heavily on catalysis, and the field of pyrazine chemistry is no exception. Researchers are actively exploring advanced catalytic systems to improve the efficiency, selectivity, and scope of reactions involving pyrazine carboxylates.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are versatile tools for C-C bond formation on the pyrazine ring, enabling the introduction of various substituents. rsc.org Nickel-catalyzed reactions, like the Kumada–Corriu cross-coupling, have also proven effective for creating trisubstituted pyrazines. nih.gov These methods are crucial for transforming simple pyrazine carboxylates into more complex structures for applications in materials and medicinal chemistry. researchgate.nettandfonline.com For instance, a praseodymium(III)-containing arsenotungstate has been synthesized and shown to be an efficient catalyst for the oxidation of alcohols and epoxidation of olefins, demonstrating the potential of polyoxometalates in pyrazine-related transformations. rsc.orgdntb.gov.ua
Homogeneous and Heterogeneous Catalysis: Manganese pincer complexes have emerged as effective catalysts for the dehydrogenative coupling of β-amino alcohols to form symmetrically substituted pyrazines, offering a pathway that produces only water and hydrogen gas as byproducts. nih.gov Industrially, heterogeneous catalysts are used for the condensation of ethylenediamine (B42938) with vicinal diols to produce pyrazines. nih.gov
Biocatalysis: A significant area of growth is the use of enzymes for pyrazine synthesis. Biocatalytic methods are highly valued in the food and fragrance industries due to their green credentials and high selectivity. researchgate.net Enzymes like L-threonine 3-dehydrogenase can be used to generate key intermediates, such as aminoacetone, from natural precursors like L-threonine. researchgate.netnih.gov These intermediates can then undergo chemoenzymatic condensation to form various alkylpyrazines, a process that is both sustainable and capable of producing complex asymmetric products. researchgate.net
Future efforts will likely focus on developing novel catalysts that can directly functionalize the pyrazine ring with carboxylate groups via C-H activation and on expanding the library of enzymes capable of producing tailored pyrazine structures.
Deeper Mechanistic Elucidation of Complex Chemical and Biotransformation Pathways
Understanding the reaction mechanisms underlying the formation and transformation of pyrazine carboxylates is fundamental to optimizing existing synthetic routes and designing new ones.
Chemical Formation Pathways: The formation of pyrazines in food and other biological systems often occurs via the Maillard reaction. mdpi.com Mechanistic studies highlight that a key pathway involves the condensation of two α-aminocarbonyl molecules, which form a dihydropyrazine (B8608421) intermediate that subsequently aromatizes through oxidation or elimination. researchgate.netnih.gov The thermal degradation of Amadori rearrangement products, derived from amino acids and sugars, has been investigated to understand how different reactants and conditions influence the yield and type of pyrazines formed. nih.gov For example, the oxidation state of methionine has been shown to impact pyrazine formation by competitively inhibiting the oxidation of dihydropyrazine intermediates. nih.gov
Biotransformation Pathways: In biological systems, pyrazines undergo various transformations. While humans and animals tend to hydroxylate the pyrazine ring and excrete the metabolites, bacteria have been identified that can utilize substituted pyrazines as their sole source of carbon and energy. nih.gov However, the specific mechanisms of pyrazine ring cleavage and subsequent degradation pathways remain largely unknown and represent a significant area for future investigation. nih.gov
Photochemical Pathways: Advanced spectroscopic and computational techniques are being used to probe the fundamental photophysics of the pyrazine ring. Studies on the ultrafast internal conversion from the S₂ to the S₁ state in pyrazine, for example, provide deep insight into its electronic behavior and radiationless decay pathways, which is crucial for its application in optoelectronic materials. nih.gov
Application of this compound as a Chemical Intermediate in Complex Molecule Synthesis
This compound and its close analogues are valuable building blocks in synthetic chemistry. Their utility stems from the versatile pyrazine core, which can be further functionalized to create a wide array of complex molecules.
A key application of the related compound, methyl 5-methylpyrazine-2-carboxylate, is as a chemical intermediate for the synthesis of 5,5'-dimethyl-2,2'-bipyrazine derivatives. researchgate.net These bipyrazine ligands are subsequently used to coordinate with transition metals like ruthenium, creating complexes that are studied for their potential in solar energy conversion technologies. researchgate.net
More broadly, the pyrazine carboxylate scaffold is a foundational element in the synthesis of numerous biologically active compounds and advanced materials. nih.govresearchgate.net The strategic placement of the carboxylate and methyl groups on the pyrazine ring provides distinct points for chemical modification, allowing for the construction of larger, more complex molecular architectures. For example, pyrazine derivatives are central to the development of HIV-1 integrase inhibitors and various anticancer agents. nih.govimist.ma The ability to use compounds like this compound as a starting point for these syntheses underscores its importance as a versatile chemical intermediate.
Design and Synthesis of Novel Pyrazine Carboxylate Analogues for Targeted Chemical Research
The modification of the pyrazine carboxylate core to create novel analogues is a major thrust in chemical research, aiming to develop compounds with tailored properties for specific applications.
Medicinal Chemistry: A significant amount of research is dedicated to synthesizing pyrazine carboxylate analogues with potential therapeutic properties. By introducing various functional groups onto the pyrazine ring, scientists have developed compounds with a range of biological activities. These include:
Anticancer Agents: Various pyrazine derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. imist.maimist.mamdpi.com
Antimicrobial Agents: Amides derived from substituted pyrazine-2-carboxylic acids have been shown to possess antimycobacterial and antifungal properties. nih.gov The lipophilicity of the substituents often plays a key role in their biological activity. nih.gov
Antiviral Agents: Substituted pyrazolo[1,5-a]pyrazine-2-carboxamides have been designed as novel inhibitors of the HIV-1 integrase enzyme. nih.gov
Materials Science: The electronic properties of the pyrazine ring make it an attractive component for functional organic materials. Researchers are designing and synthesizing novel pyrazine carboxylate-based building blocks for use in optoelectronics. rsc.org For example, a carboxylate-substituted pyrazine was used to create a wide bandgap polymer donor for organic solar cells, achieving high power conversion efficiency. researchgate.net
The general approach involves the condensation of pyrazine precursors with other molecules to build larger, conjugated systems or the functionalization of the pyrazine ring through catalytic cross-coupling reactions. rsc.orgnih.gov
| Analogue Class | Synthetic Strategy | Targeted Application |
| Pyrazine Carboxamides | Condensation of pyrazine-2-carbonyl chlorides with substituted anilines. nih.gov | Antimycobacterial, Antifungal nih.gov |
| Pyrazolo[1,5-a]pyrazine-2-carboxamides | Multi-step synthesis involving cyclization reactions. nih.gov | HIV-1 Integrase Inhibition nih.gov |
| Pyrazine-based Polymers | Polymerization of pyrazine-based monomers. researchgate.net | Organic Solar Cells researchgate.net |
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization and Prediction
The comprehensive understanding of pyrazine carboxylates relies on the powerful synergy between advanced experimental techniques and computational modeling.
Experimental Characterization: The definitive structural elucidation of novel pyrazine compounds is accomplished using a suite of analytical methods. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. researchgate.netsc.edudntb.gov.ua Spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, are routinely used to confirm the molecular structure and purity of synthesized compounds. imist.maimist.ma
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in pyrazine research. tandfonline.comsemanticscholar.org These methods allow for the in silico design of novel molecules and the prediction of their properties before undertaking complex and time-consuming laboratory synthesis. Key applications include:
Property Prediction: Calculating properties such as heat of formation, density, and detonation performance for the design of new energetic materials based on pyrazine backbones. tandfonline.comsemanticscholar.orgresearchgate.net
Mechanistic Insights: Supporting mechanistic investigations by modeling reaction pathways and transition states, as demonstrated in studies of biocatalytic pyrazine synthesis. researchgate.net
Electronic Structure Analysis: Determining electronic properties like HOMO-LUMO energy gaps to predict the suitability of new pyrazine derivatives for optoelectronic applications. tandfonline.com
Structure-Activity Relationships: Using molecular docking simulations to predict how novel pyrazine analogues might bind to biological targets like enzymes, thereby guiding the design of more potent drug candidates. nih.govnih.gov
The integration of these approaches is crucial; for example, computational studies can be used to further confirm a molecular structure that was first determined experimentally. researchgate.net This combined strategy accelerates the discovery and development of new pyrazine carboxylate-based molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
